1,3,4-Oxadiazole Regioisomer Lowers Lipophilicity by ~1 Log Unit Compared with 1,2,4-Oxadiazole Matched Pairs
In a systematic analysis of 148 matched molecular pairs from the AstraZeneca compound collection, the 1,3,4-oxadiazole regioisomer consistently displayed approximately one order of magnitude lower log D (pH 7.4) values compared to its 1,2,4-oxadiazole counterpart [1]. This difference is attributed to the intrinsically different dipole moments and charge distributions of the two regioisomers. For procurement decisions, this means that a 1,3,4-oxadiazole scaffold such as the target compound cannot be surrogated by a 1,2,4-oxadiazole without substantially altering the lipophilicity-dependent ADME profile.
| Evidence Dimension | Lipophilicity (log D at pH 7.4) |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole regioisomer: approximately 1 log unit lower log D than matched 1,2,4-oxadiazole counterpart (compound-level data not individually extractable; class-level trend confirmed across 148 matched pairs) [1] |
| Comparator Or Baseline | 1,2,4-Oxadiazole matched molecular pair counterpart: approximately 1 log unit higher log D [1] |
| Quantified Difference | ~1 log unit (approximately 10-fold) lower log D for the 1,3,4-oxadiazole regioisomer class [1] |
| Conditions | Matched molecular pair analysis; log D measured at pH 7.4; AstraZeneca corporate compound collection; 148 matched pairs evaluated [1] |
Why This Matters
A one-log-unit difference in lipophilicity significantly impacts membrane permeability, metabolic clearance, and off-target promiscuity, making 1,3,4-oxadiazole the preferred scaffold when lower log D is required for developability optimization.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in medicinal chemistry. J Med Chem. 2012;55(5):1817-1830. doi:10.1021/jm2013248. View Source
